![molecular formula C9H8N6 B1532857 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole CAS No. 1328896-60-1](/img/structure/B1532857.png)
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole
Overview
Description
The compound “1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is a powder in physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C10H14N6/c1-15-9-8(6-14-15)10(13-7-12-9)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, compounds with similar structures have been studied for their reactivity. For example, a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were synthesized as novel CDK2 targeting compounds .Physical And Chemical Properties Analysis
This compound is a powder in physical form . Its molecular weight is 218.26 . The compound is stored at room temperature .Scientific Research Applications
Antitumor Applications
- Synthesis and Antitumor Activity : A study focused on the synthesis, characterization, and bioactivities of pyrazole derivatives, identifying antitumor pharmacophore sites. These compounds have shown biological activity against breast cancer, emphasizing their potential in antitumor applications (Titi et al., 2020).
- mTOR Inhibitors as Anticancer Agents : Another research synthesized 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones and evaluated them as anticancer agents by inhibiting mTOR, showing good results against various human cancer cell lines (Reddy et al., 2014).
Antibacterial and Antifungal Activities
- Antibacterial and Antifungal Properties : Derivatives of pyrazolo[1,5-a]pyrimidines were synthesized and tested for antifungal abilities against several phytopathogenic fungi, revealing good antifungal capabilities. These findings highlight their potential as antifungal agents (Zhang et al., 2016).
- Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) : A research program led to the discovery of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties, acting through the inhibition of DHODH. This mechanism contributes to their antimicrobial potential (Munier-Lehmann et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-methyl-4-pyrazol-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c1-14-8-7(5-13-14)9(11-6-10-8)15-4-2-3-12-15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEMHWDTQYWKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




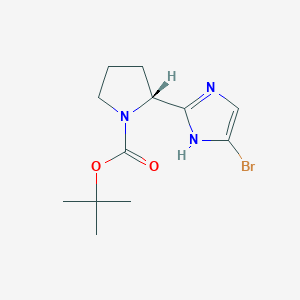
![(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B1532776.png)
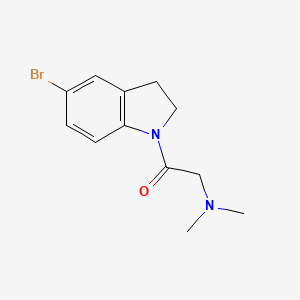
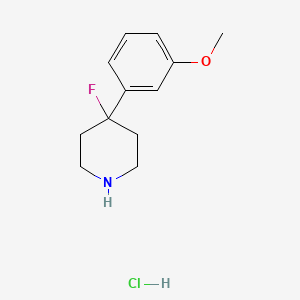
![1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1532782.png)
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)
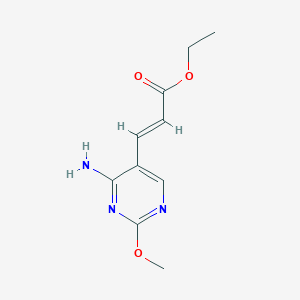
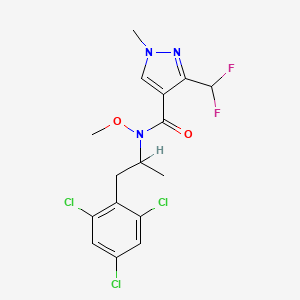
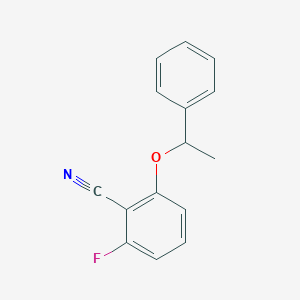
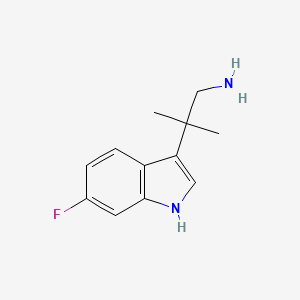
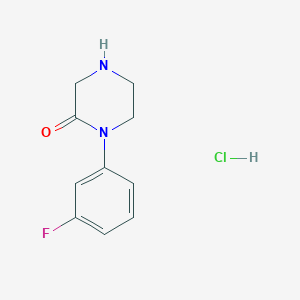
![4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B1532793.png)
